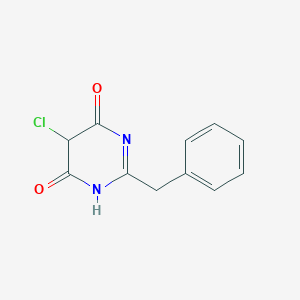
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at position 2 and a chlorine atom at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with urea and chlorinated using thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, substitution with an amine can yield 2-benzyl-5-amino-1H-pyrimidine-4,6-dione .
科学研究应用
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione has several scientific research applications:
作用机制
The mechanism of action of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to reduced production of inflammatory mediators or disruption of microbial cell processes . The exact molecular pathways involved depend on the specific biological context and target enzyme .
相似化合物的比较
Similar Compounds
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione: Characterized by a benzyl group at position 2 and a chlorine atom at position 5.
2-benzyl-5-amino-1H-pyrimidine-4,6-dione: Similar structure but with an amino group at position 5 instead of chlorine.
2-benzyl-5-methyl-1H-pyrimidine-4,6-dione: Contains a methyl group at position 5 instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties .
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-10(15)13-8(14-11(9)16)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14,15,16) |
InChI 键 |
LAQRWIDLRBBCEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


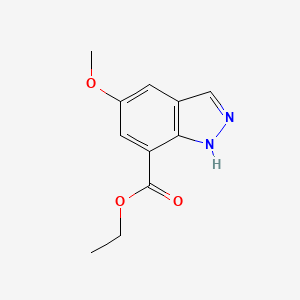
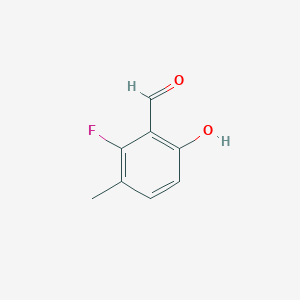
![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
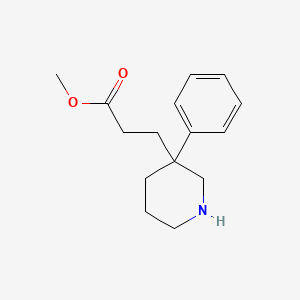
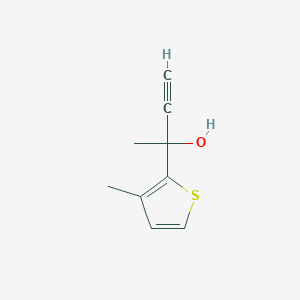
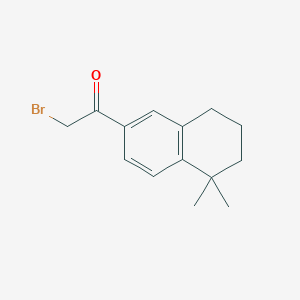

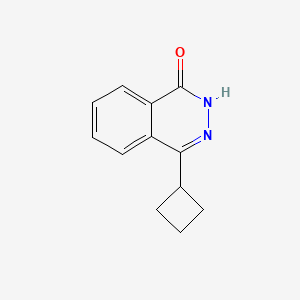


![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
